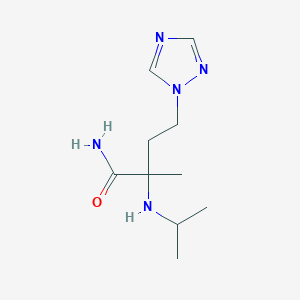
2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide is a compound that features a 1,2,4-triazole ring, which is a significant heterocyclic moiety in medicinal chemistry. The 1,2,4-triazole ring is known for its broad spectrum of biological activities, making it a core structure in the design of many therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazole derivatives, including 2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide, often involves cycloaddition reactions. One common method is the reaction of reactive cumulenes with nitrile precursors . Another approach is the use of microwave irradiation to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of 1,2,4-triazole derivatives typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring can form hydrogen bonds with various biological targets, enhancing its pharmacokinetic and pharmacological properties . This interaction can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
Imidazole derivatives: Similar in structure but with different biological activities.
Tetrazole derivatives: Contain an additional nitrogen atom, leading to different chemical properties.
Uniqueness
2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H19N5O |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-methyl-2-(propan-2-ylamino)-4-(1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C10H19N5O/c1-8(2)14-10(3,9(11)16)4-5-15-7-12-6-13-15/h6-8,14H,4-5H2,1-3H3,(H2,11,16) |
InChI Key |
CHUBWJIGYNIZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)(CCN1C=NC=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















